molecular formula C14H24N4O2 B1392612 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione CAS No. 1243023-38-2

1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1392612
M. Wt: 280.37 g/mol
InChI Key: PGRBKFZQBCRUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione, also known as DIPP, is a novel small molecule that has been extensively studied for its potential biomedical applications. DIPP is a member of the piperazinone family of compounds, which are known for their ability to interact with proteins and other biological molecules. DIPP has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and clinical trials.

Scientific Research Applications

Chemical Transformations and Derivatives

  • Piperazine derivatives like 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione have been used in Mannich reactions to create various pyrimidine derivatives. These chemical transformations enable the creation of new compounds with potential applications in various fields, including pharmaceuticals and material science (Meshcheryakova, Kataev, & Munasipova, 2014).

Bioactive Compounds from Natural Sources

  • Compounds related to 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione have been isolated from natural sources like Aspergillus terreus. These include various piperazine-2,5-diones, which have been studied for their unique chemical structures and potential bioactivity (Garson, Jenkins, Staunton, & Chaloner, 1986).

Luminescent Properties and Photo-induced Electron Transfer

  • Novel piperazine substituted naphthalimide model compounds, which are structurally related to 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione, have been synthesized and studied for their luminescent properties and photo-induced electron transfer. This research contributes to the development of new materials for optical and electronic applications (Gan, Chen, Chang, & Tian, 2003).

Antiviral Activity of Diketopiperazine Derivatives

  • Marine-derived actinomycete Streptomyces sp. has produced diketopiperazine derivatives structurally related to 1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione, showing moderate antiviral activity against influenza A (H1N1) virus. These findings highlight the potential of such compounds in antiviral drug development (Wang et al., 2013).

Adrenoceptor Ligands

  • Piperazine-based pyrimidine derivatives have been evaluated for their affinity to adrenoceptors. Some compounds demonstrated potent ligand activity, indicating their potential use in developing new drugs targeting these receptors (Russo, Romeo, Guccione, & de Blasi, 1991).

properties

IUPAC Name

6-piperazin-1-yl-1,3-di(propan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-10(2)17-12(16-7-5-15-6-8-16)9-13(19)18(11(3)4)14(17)20/h9-11,15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRBKFZQBCRUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropyl-6-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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